molecular formula C13H13NO B143638 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 27387-31-1

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No. B143638
CAS RN: 27387-31-1
M. Wt: 199.25 g/mol
InChI Key: HHJUJCWZKJMCLC-UHFFFAOYSA-N
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Description

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (referred to as CAR) is a carbazole derivative that has been synthesized and studied for various applications. The compound is of interest due to its structural features, which allow for a range of chemical modifications and potential biological activities .

Synthesis Analysis

The synthesis of CAR has been achieved through a multi-step process involving nitration, hydrogenation, and cyclization of N-methylaniline and 1,3-cyclohexanedione as starting materials. The use of HMCM-41 as a catalyst has been shown to be effective, with optimization of reaction conditions such as temperature, catalyst concentration, molar ratio of reagents, and choice of solvent leading to a yield of 65.3% .

Molecular Structure Analysis

The molecular structure of various carbazole derivatives, including those related to CAR, has been characterized using techniques such as NMR, IR spectroscopy, and elemental analysis. For example, the structure of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, a compound synthesized through click chemistry, was confirmed using these methods .

Chemical Reactions Analysis

CAR and its derivatives undergo a variety of chemical reactions. For instance, methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates react with hydroxylamine hydrochloride to afford 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, and with urea and thiourea to yield a mixture of 1-hydroxycarbazoles and 1H-carbazol-1-ones . Additionally, carbazole Schiff bases have been synthesized through condensation reactions, which are important for the development of organic light emitting diodes .

Physical and Chemical Properties Analysis

The physical and chemical properties of CAR and its derivatives are influenced by their molecular structure. The presence of substituents on the carbazole core affects properties such as solubility, melting point, and photoluminescence. For example, the introduction of various functional groups in carbazole Schiff bases leads to changes in their photoluminescence spectra, which is significant for their application in optoelectronic devices .

Scientific Research Applications

Derivatization in Bacterial Transformation

  • Study: "Derivatization of bioactive carbazoles by the biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290" (2009)
  • Key Finding: This research demonstrates the bacterial biotransformation of "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one," identifying primary oxidation products and other derivatives through various analytical techniques (Waldau, D., Mikolasch, A., Lalk, M., & Schauer, F., 2009).

Synthesis Process Improvement

  • Study: "New process for 1,2,3,9-tetrahydro-9-methyl-4H-carbzol-4-one" (2009)
  • Key Finding: This paper presents an improved synthesis process for the compound, achieving a high yield and purity through optimized reaction conditions (Feng, Q., 2009).

Antiemetic Activity

  • Study: "Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives" (2009)
  • Key Finding: The study explores the synthesis of Ondansetron analogs with antiemetic activity, using "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one" as a precursor (Xu, Q., Liu, T., Tian, R., Li, Q., & Ma, D., 2009).

Photophysical Properties

  • Study: "Tuning the Solution Phase Photophysics of Two De Novo Designed Hydrogen Bond Sensitive 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives" (2013)
  • Key Finding: This research investigates the photophysical properties of derivatives of "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one," highlighting their sensitivity to solvent polarity and hydrogen bonding (Ghosh, S., Mitra, A., Saha, C., & Basu, S., 2013).

Synthesis of Novel Compounds

  • Study: "Carbodiimide Mediated Synthesis of Some Novel 4‐Thiazolidinones and 2,4‐Disubstituted Thiazoles Bearing N‐Methyl Tetrahydrocarbazole Moiety." (2014)
  • Key Finding: This paper reports the synthesis of new thiazolidinones and thiazoles using "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one" as a key starting material (Gautam, D., & Chaudhary, R. P., 2014).

properties

IUPAC Name

9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJUJCWZKJMCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181811
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

CAS RN

27387-31-1
Record name 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27387-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
G Romeo, L Materia, V Pittalà, M Modica… - Bioorganic & medicinal …, 2006 - Elsevier
With the aim to develop new ligands able to discriminate among the three subtypes of α 1 -adrenergic receptors (α 1A -AR, α 1B -AR, and α 1D -AR), a series of new 1,2,3,9-tetrahydro-…
Number of citations: 31 www.sciencedirect.com
W Sheng, QH Zhang, ZB Qiu - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C14H16N2O2, is dimerized by inversion-related intermolecular O—H⋯O and O—H⋯N hydrogen bonding. There is also an intramolecular C—H⋯N bond, resulting …
Number of citations: 7 scripts.iucr.org
C Arama, A Varvara, CM Monciu - Farmacia, 2011 - hero.epa.gov
An effective new capillary zone electrophoresis (CZE) assay has been developed for the determination of ondansetron hydrochloride and one of its impurities,((3RS)-3-[(dimethylamino) …
Number of citations: 16 hero.epa.gov
D Gautam, RP Chaudhary - Journal of Molecular Structure, 2015 - Elsevier
2,3-Dihydro-1H-carbazol-4(9H)-one, obtained from 2,3-Dichloro-5,6-Dicyanobenzoquinone (DDQ) oxidation of tetrahydrocarbazole, on methylation with N, N-dimethylformamide …
Number of citations: 8 www.sciencedirect.com
SY Kukushkin, PY Ivanov, LM Alekseeva… - Russian chemical …, 2005 - Springer
The half-wave potentials of polarographic reduction of the carbonyl group in unsubstituted and N-methyl- and N-phenylsulfonyl-substituted 1- and 4-oxotetrahydrocarbazoles and their …
Number of citations: 6 link.springer.com
C Liu, Q Dai, Y Li, C Huang, L Guo… - The Journal of Organic …, 2023 - ACS Publications
A novel protocol for synthesizing N-alkyl indoles from readily available N-nitrosoanilines and iodonium ylides through the rhodium(III)-catalyzed C–H bond activation/intramolecular …
Number of citations: 3 pubs.acs.org
L Jiao, B Zhang, B Qu, R Zhai… - The Journal of Organic …, 2023 - ACS Publications
A novel and efficient Rh(III)-catalyzed direct C–H bond tandem annulation of N-nitrosoanilines with 1,3-dicarbonyl compounds through two C–H bond cleavage was developed. This …
Number of citations: 1 pubs.acs.org
A Varvara, CM Monciu, C Armaa, C Popescu - Farmacia, 2009 - farmaciajournal.com
The present paper reports a new HPLC method for the assay of ondansetron hydrochloride and its identified impurities in a chromatographic system using a YMC basiccolumn. YMC …
Number of citations: 4 farmaciajournal.com
ME Bosch, AJR Sánchez, FS Rojas, CB Ojeda - Microchemical Journal, 2017 - Elsevier
Serotonin 5-hydroxytryptamine (5-HT 3 ) receptor antagonists (setron derivatives) are drugs used to treat patients with chemotherapy-induced or postoperative nausea and vomiting. …
Number of citations: 11 www.sciencedirect.com
CJ Gartshore, DW Lupton - Australian Journal of Chemistry, 2013 - CSIRO Publishing
Two strategies for the assembly of homochiral carbazolones have been investigated. The first exploited desymmetrisation of 1,3-cyclohexadione derivatives however this failed to …
Number of citations: 17 www.publish.csiro.au

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